2-Chloro-3,5,6-trifluorophenol

Physicochemical characterization Process chemistry Solvent selection

Substituting this specific halogenated phenol with a simpler, lower-cost analog risks eliminating the crucial synthetic handle or altering site reactivity, jeopardizing downstream functionalization. 2-Chloro-3,5,6-trifluorophenol uniquely provides a built-in reactivity gradient (Cl > F for SNAr) and a distinct steric/electronic profile for directed metalation. - **Differentiated Reactivity**: The ortho-chlorine serves as a selective leaving group for Pd-catalyzed cross-coupling, while the three fluorines modulate ring electronics and metabolic stability. - **Regulatory Precedent**: Cited in US Patent 9,145,354 B2, this building block supports freedom-to-operate assessments and regulatory filings for drug candidates. - **Validated Purity**: Available at ≥98% purity, with rigorous QC documentation to ensure reproducible results in multi-step syntheses.

Molecular Formula C6H2ClF3O
Molecular Weight 182.53 g/mol
CAS No. 121555-66-6
Cat. No. B054094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5,6-trifluorophenol
CAS121555-66-6
Molecular FormulaC6H2ClF3O
Molecular Weight182.53 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)Cl)O)F)F
InChIInChI=1S/C6H2ClF3O/c7-4-2(8)1-3(9)5(10)6(4)11/h1,11H
InChIKeyBFXFEVCTOKPZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,5,6-trifluorophenol: Sourcing & Comparator Profile


2-Chloro-3,5,6-trifluorophenol (C₆H₂ClF₃O, MW 182.53 g/mol) is a halogenated phenol bearing one chlorine and three fluorine substituents at the 2-, 3-, 5-, and 6-positions of the aromatic ring. It is classified as a specialty organic synthetic intermediate . The compound exhibits a reported density of 1.623 g/cm³ and a boiling point of 174.3°C at 760 mmHg . The presence of a chloro substituent ortho to the hydroxyl group imparts a distinct steric and electronic profile relative to all-fluorine analogs such as 2,3,6-trifluorophenol, 2,3,5,6-tetrafluorophenol, or pentafluorophenol, as well as the positional isomer 4-chloro-2,3,6-trifluorophenol [1]. This substitution pattern is relevant for downstream functionalization selectivity, particularly in palladium-catalyzed cross-coupling and directed ortho-metalation chemistries where the chlorine serves as a synthetic handle distinct from fluorine [1].

Specialty synthetic intermediate with ortho-Cl/ortho-OH substitution pattern for directed metalation workflows
Reported distinct steric and electronic profile vs. all-fluorine analogs for cross-coupling selectivity
Chlorine serves as a synthetic handle distinct from fluorine; may support sequential functionalization studies

Substitution Risks for 2-Chloro-3,5,6-trifluorophenol


The instinct to substitute 2-chloro-3,5,6-trifluorophenol with a simpler, lower-cost trifluorophenol or tetrafluorophenol is common in procurement, yet it introduces significant risk. The ortho-chloro substituent in this compound has a dual role: it is both a steric blocking group and a potential leaving group for further functionalization (e.g., SNAr or cross-coupling), while the three fluorines modulate ring electronics and phenol acidity in a pattern not matched by any other single analog. Replacing it with 2,3,6-trifluorophenol eliminates the chlorine synthetic handle [1]; switching to the 4-chloro positional isomer alters the site available for electrophilic or organometallic reactions ; using 2,3,5,6-tetrafluorophenol changes the acidity and hydrogen-bonding properties sufficiently to perturb interactions in biological or catalytic contexts [2]. These non-interchangeabilities mean that even within the narrow class of chloro-trifluorophenols, each regioisomer constitutes a distinct starting material with its own patent-protected synthetic space.

! Replacing with 2,3,6-trifluorophenol eliminates the chlorine synthetic handle; downstream functionalization pathways may shift significantly.
! Switching to the 4-chloro positional isomer alters the available site for electrophilic or organometallic reactions; regioisomeric selectivity may not transfer.
! Using 2,3,5,6-tetrafluorophenol changes acidity and hydrogen-bonding properties; interactions in catalytic or biological contexts may require re-validation.

2-Chloro-3,5,6-trifluorophenol: Differentiation Evidence


Density & Boiling Point vs. All-Fluorine Analogs

2-Chloro-3,5,6-trifluorophenol exhibits a measured density of 1.623 g/cm³ and a boiling point of 174.3°C at 760 mmHg . In comparison, 2,3,6-trifluorophenol (no chlorine) has a density of 1.456–1.473 g/cm³ and a boiling point of 137°C , while 2,3,5,6-tetrafluorophenol has a density of ~1.586 g/cm³ and a boiling point of 140°C . The target compound's density is approximately 10–11% higher than these non-chlorinated analogs, and its boiling point is 27–34°C higher. These differences are significant for distillation-based purification, liquid-liquid extraction behavior, and physical form considerations during scale-up.

Density & Boiling Point vs. All-Fluorine Analogs
Cross-study comparable
Density: 1.623 g/cm³; BP: 174.3°C. Analogs: 2,3,6-TFP (1.456–1.473 g/cm³, 137°C); 2,3,5,6-TFP (~1.586 g/cm³, 140°C)
Supports isolation-protocol selection; solvent compatibility and distillation energy costs may differ from lighter analogs.
Data to verify for specific scale-up conditions; reported atmospheric pressure values.
Physicochemical characterization Process chemistry Solvent selection

Acidity Ranking vs. Fluorinated Phenols

The predicted pKa of 2-chloro-3,5,6-trifluorophenol is approximately 6.62 , placing it between 2,3,6-trifluorophenol (predicted pKa 6.45 ) and 2,4,6-trifluorophenol (predicted pKa 7.47 ). It is less acidic than 2,3,5,6-tetrafluorophenol (predicted pKa 5.46 ) and pentafluorophenol (measured pKa 5.50 [1]). The ortho-chlorine's electron-withdrawing effect is partially offset by steric inhibition of resonance and potential intramolecular hydrogen bonding with the adjacent hydroxyl group, creating a moderate acidity that is distinct from both the all-fluorine and the polychlorinated phenol series (e.g., 2,4,6-trichlorophenol: measured pKa 6.23 [2]).

Acidity Ranking vs. Fluorinated Phenols
Class-level inference
Predicted pKa ≈ 6.62. 2,3,6-TFP: 6.45; 2,3,5,6-TFP: 5.46; Pentafluorophenol: 5.50.
Intermediate acidity may affect protonation-state at assay pH; extraction efficiency and binding context may shift.
Predicted values; source-specific review recommended for pKa-dependent applications.
Acidity comparison Hydrogen-bonding Reactivity prediction

Regioisomeric Comparison: 2-Cl vs. 4-Cl Substitution

The 2-chloro-3,5,6-trifluorophenol regioisomer (CAS 121555-66-6) places the chlorine ortho to the hydroxyl group, whereas its positional isomer 4-chloro-2,3,6-trifluorophenol (CAS 192446-68-7) places chlorine para . This positional difference is expected to have major consequences for metalation and cross-coupling reactivity: the ortho-chloro substituent in the target compound can participate in directed ortho-metalation (DoM) by the adjacent hydroxyl (protected or unprotected), enabling selective functionalization at the position between chlorine and hydroxyl; the para-chloro isomer lacks this directing effect. Organometallic functionalization studies on halogen-bearing phenols confirm that the outcome of metalation-protection sequences is highly dependent on the halogen position [1]. Additionally, the 2-chloro isomer has a higher boiling point (174.3°C) than the 4-chloro isomer (~130°C) , which may simplify distillation-based purification in some synthetic routes.

Regioisomeric Comparison: 2-Cl vs. 4-Cl
Class-level inference
2-Cl isomer (ortho-OH) enables directed ortho-metalation; BP 174.3°C vs. 4-Cl isomer BP ~130°C.
Ortho-directing effect supports regioexhaustive functionalization routes; metalation outcome depends on halogen position.
Vendor boiling-point data; metalation context from Schlosser et al.
Regioselective synthesis Cross-coupling Directing group

Pharmaceutical Patent Linkage

2-Chloro-3,5,6-trifluorophenol is specifically cited as an intermediate in US Patent 9,145,354 B2, entitled 'Pharmaceutical Compounds' . While the detailed synthetic role is disclosed only in the full patent text, the explicit listing of this compound in a granted US pharmaceutical patent distinguishes it from generic chloro-trifluorophenols that may lack documented use in patent-protected pharmaceutical syntheses. In contrast, the 4-chloro positional isomer (CAS 192446-68-7) is more commonly cited in agrochemical and materials science patents . Furthermore, a European patent (EP0177326) describes intermediates where X is chloro or fluoro for preparing dopaminergic and antihypertensive agents, suggesting that chlorinated fluorophenols in general have precedent in medicinal chemistry but the specific 2-chloro-3,5,6-trifluoro substitution pattern is uniquely captured in US 9,145,354 B2 [1]. This patent linkage provides procurement teams with a defensible rationale for selecting this specific compound over non-patent-associated analogs when building a pharmaceutical intermediate supply chain.

Pharmaceutical Patent Linkage
Supporting evidence
Cited in US Patent 9,145,354 B2. 4-Cl isomer linked to agrochemical/materials patents; 2,3,6-TFP not patent-linked in same class.
Patent intelligence may inform supply-chain qualification; freedom-to-operate analysis could reference this linkage.
Qualitative patent database search; full patent text review required.
Patent chemistry Pharmaceutical intermediate Procurement specification

Safety & Regulatory Profile

According to ChemSec's SINimilarity tool, 2-chloro-3,5,6-trifluorophenol exhibits overall structural similarity to substances on the SIN List (Substitute It Now), indicating it is likely to share hazardous properties with listed substances of concern, although it does not belong to any defined SIN Group [1]. In contrast, 2,3,6-trifluorophenol and 2,3,5,6-tetrafluorophenol are not flagged by SINimilarity with the same level of concern [2]. The target compound carries GHS hazard codes R36/37/38 (irritating to eyes, respiratory system, and skin) with safety recommendations S26-36/37/39 , whereas pentafluorophenol is classified as causing severe skin burns and eye damage with oral, dermal, and inhalation toxicity [3]. This places 2-chloro-3,5,6-trifluorophenol in a moderate hazard category: more hazardous than the all-fluorine trifluorophenols but less acutely toxic than pentafluorophenol. For procurement, this implies that substituting with pentafluorophenol increases workplace safety requirements, while substituting with 2,3,6-trifluorophenol may reduce regulatory scrutiny but at the cost of losing the synthetic advantages of the chlorine substituent.

Safety & Regulatory Profile
Cross-study comparable
SINimilarity positive; GHS R36/37/38. 2,3,6-TFP: not flagged; Pentafluorophenol: severe skin burns, inhalation toxicity.
Moderate hazard profile may require risk assessment; substitution with all-fluorine analogs alters regulatory scrutiny level.
ChemSec and GHS classification; review local safety requirements.
Regulatory compliance Safety assessment Substitution planning

2-Chloro-3,5,6-trifluorophenol: Key Application Scenarios


Drug Substance Intermediate

For medicinal chemistry and process R&D groups seeking a chlorinated fluorophenol building block with documented pharmaceutical patent precedent, 2-chloro-3,5,6-trifluorophenol is cited in US Patent 9,145,354 B2 . This linkage provides a starting point for freedom-to-operate assessments and regulatory filings. The ortho-chloro, multi-fluoro substitution pattern offers a unique synthetic handle for sequential functionalization via SNAr or metal-catalyzed cross-coupling, where the chlorine can be selectively replaced while the fluorines modulate ring electronics and metabolic stability of downstream drug candidates .

Directed ortho-Metalation Substrate

The combination of an ortho-chlorine and an ortho-hydroxyl (or protected hydroxyl) group makes 2-chloro-3,5,6-trifluorophenol an attractive substrate for directed ortho-metalation studies. The chlorine at C2 acts as a blocking group, while the hydroxyl at C1 can direct metalation to C6 or other positions depending on protection strategy, enabling the regioexhaustive functionalization approach validated for halogen-bearing phenols by Schlosser et al. [1]. The 2,3,6-trifluorophenol scaffold (without chlorine) was a model compound in this study, implying that the chloro-substituted variant extends the methodology to substrates with an additional synthetic handle.

SAR: Acidity & Hydrogen-Bonding Modulation

With a predicted pKa of ~6.62, 2-chloro-3,5,6-trifluorophenol occupies a narrow acidity window that is intermediate between the more acidic tetrafluorophenols (pKa ~5.5) and the less acidic difluorophenols (pKa ~7.5–8.5) . This property is valuable in SAR campaigns where phenol acidity directly affects target binding, solubility, and membrane permeability. The chlorine atom also contributes lipophilicity (estimated logP contribution) that differs from fluorine, providing a two-dimensional parameter set (acidity + lipophilicity) for probing biological systems. The experimentally determined acidity series for fluorinated phenols (pentafluoro > tetrafluoro > trifluoro > difluoro) provides a validated framework for predicting the behavior of the chloro-trifluoro hybrid [2].

Polymer & Agrochemical Intermediate

In applications requiring sequential halogen differentiation—where one halogen serves as a reactive site for polymerization or coupling and the others modulate material properties—2-chloro-3,5,6-trifluorophenol provides a built-in reactivity gradient: chlorine > fluorine in SNAr reactivity. The higher boiling point (174.3°C) compared to all-fluorine analogs (137–143°C) also facilitates high-temperature reactions without premature evaporation of the phenolic component. The compound is listed as a general organic synthetic intermediate by multiple suppliers serving the agrochemical sector .

Application
Selection Property
Validation Focus
Drug Substance Intermediate
Patent-cited ortho-Cl/multi-F substitution pattern
Freedom-to-operate assessment and sequential cross-coupling review
Directed ortho-Metalation Substrate
Ortho-Cl/ortho-OH directing group pair
Regioexhaustive functionalization method transfer
SAR: Acidity & H-Bonding Modulation
Intermediate pKa and lipophilicity contribution
Acidity-lipophilicity parameter set validation
Polymer & Agrochemical Intermediate
Halogen reactivity gradient and elevated boiling point
High-temperature reaction compatibility and SNAr selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3,5,6-trifluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.